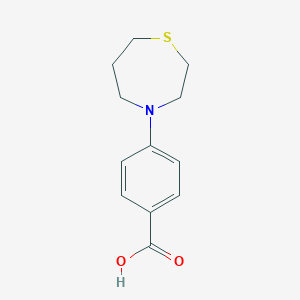
4-(1,4-Thiazepan-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Thiazepan-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₂S. It consists of a benzoic acid moiety attached to a thiazepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Thiazepan-4-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,4-thiazepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-Thiazepan-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(1,4-Thiazepan-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1,4-Thiazepan-4-yl)benzoic acid involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a thiazepane ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another similar compound with a triazole ring.
Uniqueness
4-(1,4-Thiazepan-4-yl)benzoic acid is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to its triazole-containing counterparts. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
918129-40-5 |
|---|---|
Fórmula molecular |
C12H15NO2S |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
4-(1,4-thiazepan-4-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)10-2-4-11(5-3-10)13-6-1-8-16-9-7-13/h2-5H,1,6-9H2,(H,14,15) |
Clave InChI |
XYNORAQMCQGOIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCSC1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
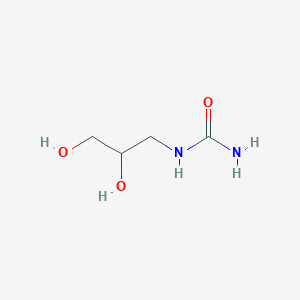

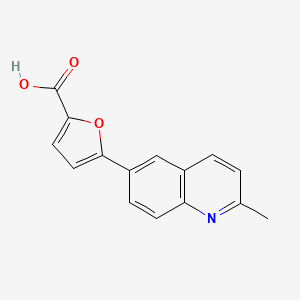
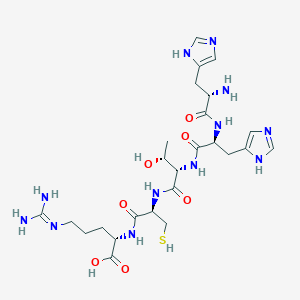
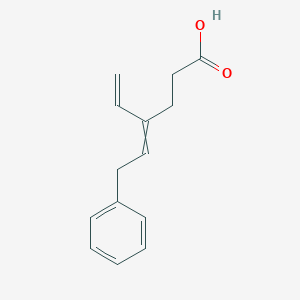
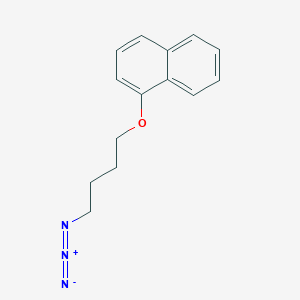
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)

